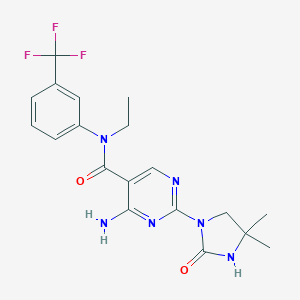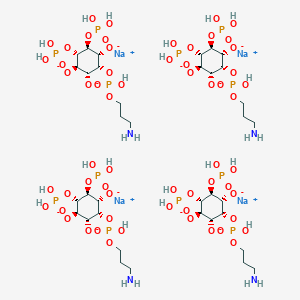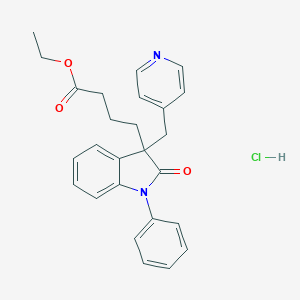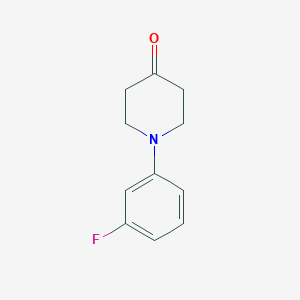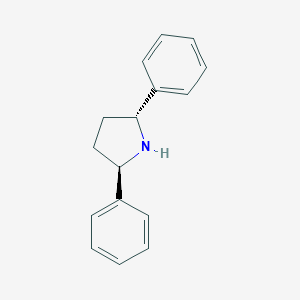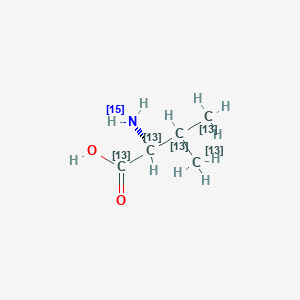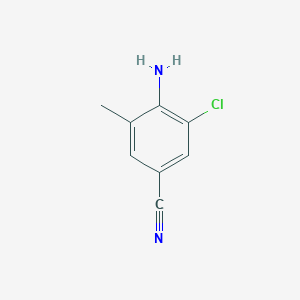
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide, commonly known as BHT-920, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BHT-920 is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. BHT-920 has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
BHT-920 has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. BHT-920 has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BHT-920 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. Another advantage is its ability to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using BHT-920 in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on BHT-920. One potential direction is the development of more effective formulations or delivery methods to improve its bioavailability and effectiveness. Another direction is the investigation of BHT-920's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BHT-920 and its potential applications in various fields of scientific research.
In conclusion, BHT-920 is a synthetic compound with potential applications in various scientific research fields. Its wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties, make it an attractive tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
BHT-920 can be synthesized using a multi-step process that involves the reaction of 4,5-dichloro-2-nitrobenzenesulfonamide with tert-butyl acetoacetate, followed by reduction and subsequent reaction with 4-hydroxybenzaldehyde. The final product is obtained by reacting the resulting intermediate with tert-butylamine and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
BHT-920 has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, BHT-920 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection studies, BHT-920 has been shown to protect neurons from oxidative stress-induced damage. In anti-inflammatory studies, BHT-920 has been shown to reduce inflammation in various animal models.
Eigenschaften
CAS-Nummer |
150457-38-8 |
|---|---|
Molekularformel |
C21H26Cl2N2O4S |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29) |
InChI-Schlüssel |
KZTLFDNTCIDSKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
Andere CAS-Nummern |
150457-38-8 |
Synonyme |
3,5-BDHDSB 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





